8-[2-(2-Pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (DCP-LA) is a synthetic derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. [] DCP-LA differentiates from linoleic acid by possessing cyclopropane rings in place of cis-double bonds. [] This structural modification confers unique biological properties to DCP-LA, particularly its ability to selectively activate protein kinase C epsilon (PKCε). [] This selective activation makes DCP-LA a valuable tool for investigating the role of PKCε in various cellular processes and its potential as a therapeutic target for diseases such as Alzheimer's disease. [, ]
DCP-LA's activation of PKCε triggers a cascade of downstream signaling events, ultimately influencing various cellular processes. [] These processes include:
DCP-LA, or dicyclopropyl linoleic acid, is a derivative of linoleic acid that has gained attention for its selective activation of protein kinase C epsilon. This compound plays a significant role in cellular signaling and has been studied for its potential therapeutic applications in various biological processes. DCP-LA is classified as a polyunsaturated fatty acid, specifically belonging to a group of compounds known for their structural complexity and functional diversity.
DCP-LA is derived from linoleic acid, which is a common fatty acid found in many plant oils. The compound is classified within the category of cyclopropanated polyunsaturated fatty acids, which are characterized by the presence of cyclopropane rings in their structure. These modifications enhance the biological activity of the parent fatty acids, allowing for selective interactions with specific protein targets such as protein kinase C isoforms .
The synthesis of DCP-LA involves several advanced organic chemistry techniques. The primary method includes:
These synthetic pathways allow researchers to create a library of DCP-LA derivatives with tailored properties for specific biological applications .
DCP-LA participates in several key chemical reactions:
These reactions highlight the compound's potential as a modulator of cellular signaling pathways .
The mechanism by which DCP-LA exerts its effects involves:
Research indicates that this selective activation can have profound implications for therapeutic strategies targeting diseases where protein kinase C epsilon plays a critical role .
DCP-LA exhibits several notable physical and chemical properties:
These properties are essential for understanding how DCP-LA can be utilized in biological systems and therapeutic applications .
DCP-LA has several scientific uses, including:
DCP-LA (8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid) is a linoleic acid derivative featuring cyclopropane rings replacing cis-double bonds. It acts as a highly selective allosteric activator of the novel protein kinase C epsilon (PKCε) isozyme. In cell-free systems, DCP-LA activates PKCε with >7-fold greater potency over other PKC isozymes (including PKCα, -βI, -βII, -γ, -δ, -ι, and -ζ), achieving maximal activation at 100 nM [4] [7]. This selectivity stems from DCP-LA's unique interaction with the phosphatidylserine (PS) binding site within PKCε’s C2-like domain. Unlike broad-spectrum activators like phorbol esters (e.g., PMA), DCP-LA activates cytosolic PKCε without inducing translocation to the membrane, as confirmed by Förster resonance energy transfer (FRET) imaging in PC-12 cells [1] [4].
Mutagenesis studies pinpoint Arg50 and Ile89 as critical residues within PKCε’s C2-like domain. Substitution of these residues (R50A, I89A, or I89N) abolishes DCP-LA-induced kinase activation. Structural analyses suggest DCP-LA’s carboxyl-terminal end interacts with Arg50, while its cyclopropane rings engage Ile89, mimicking endogenous phosphatidylserine binding [1] [7]. Among its four diastereomers (αα-, αβ-, βα-, ββ-), the αβ-DCP-LA stereoisomer exhibits the highest potency for PKCε activation and neurotransmitter release stimulation [5].
Table 1: Selectivity Profile of DCP-LA for PKC Isozymes
PKC Isozyme | Activation by DCP-LA | Relative Potency vs. PKCε |
---|---|---|
PKCε | Strong activation | 1x (Reference) |
PKCγ | Weak activation | >7-fold lower |
PKCα | No activation | Not detectable |
PKCδ | No activation | Not detectable |
PKCζ | No activation | Not detectable |
Data derived from cell-free kinase assays [4] [5]
DCP-LA’s activation of PKCε is mechanistically distinct from conventional lipid cofactor-dependent pathways. In cell-free systems, DCP-LA potently activates PKCε without requiring dioleoyl-phosphatidylserine (DOPS) or diacylglycerol (DAG). Intriguingly, exogenous DOPS inhibits DCP-LA-induced PKCε activation, confirming competition at the PS-binding site [4] [7]. This suggests DCP-LA serves as a functional phosphatidylserine mimetic, bypassing the need for membrane phospholipid recruitment.
The binding is further validated using fluorescein-conjugated DCP-LA (Fluo-DCP), which directly binds PKCε. This binding is abolished by the I89A mutation but not R50A, indicating Ile89’s role in direct docking, while Arg50 facilitates associated conformational changes essential for kinase activation [1]. Unlike PMA, DCP-LA does not induce PKCε translocation to the plasma membrane, indicating its action is confined to the cytosolic pool of PKCε [1].
Beyond PKCε activation, DCP-LA is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin and neurotrophin signaling. DCP-LA suppresses PTP1B activity in a concentration-dependent manner (100 pM–100 µM). Fluorescein-conjugated DCP-LA binds directly to a ~60 kDa protein identified as PTP1B, with binding attenuated by unlabeled DCP-LA [2] [6].
This inhibition amplifies receptor tyrosine kinase (RTK) signaling:
DCP-LA potentiates synaptic transmission by modulating α7 nicotinic acetylcholine receptors (nAChRs). It induces a persistent potentiation of α7 nAChR currents in Xenopus oocytes and rat hippocampal neurons. This effect requires PKCε activation but not direct phosphorylation of the receptor. Instead, DCP-LA stimulates vesicular transport of intracellular α7 nAChRs to the plasma membrane [3] [8].
Key evidence includes:
DCP-LA enhances excitatory neurotransmission primarily through presynaptic actions:
Table 2: DCP-LA’s Primary Molecular Targets and Functional Outcomes
Target | Interaction | Functional Outcome |
---|---|---|
PKCε | Selective activation | Enhanced kinase signaling; Neurotransmitter release |
PTP1B | Direct inhibition | Enhanced RTK/PI3K/Akt signaling; GSK-3β inhibition |
α7 nAChRs | Increased surface expression | Potentiated cholinergic currents |
Vesicular transport | Stimulation of receptor trafficking | Presynaptic α7 nAChR/AMPA receptor delivery |
CaMKII/PP1 | Activation/Inhibition | AMPA receptor exocytosis; LTP facilitation |
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: